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Introduction

Viloxazine extended-release (ER) is a hon-stimulant medication approved for the treatment of
Attention-Deficit/Hyperactivity Disorder (ADHD) in pediatric and adult patients.[1][2][3] It
functions as a selective norepinephrine reuptake inhibitor, and also modulates serotonergic
activity, though its precise mechanism in ADHD is not fully elucidated.[4][5][6] Understanding
the pharmacokinetic (PK) profile of viloxazine ER in the target population is crucial for
optimizing dosing strategies and ensuring safety and efficacy. Population pharmacokinetics
(PopPK) modeling is a powerful tool to quantify the PK characteristics of a drug and identify
sources of variability in a patient population.[7]

These application notes provide a comprehensive overview of the population pharmacokinetics
of extended-release viloxazine, including detailed protocols for conducting a PopPK study and
a summary of key pharmacokinetic parameters.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of extended-release
viloxazine derived from population pharmacokinetic modeling in pediatric and adult
populations.
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Table 1: Population Pharmacokinetic Parameters of Extended-Release Viloxazine in Pediatric

Patients.
Parameter Children (6-11 years) Adolescents (12-17 years)
Dose Range 100 - 400 mg 200 - 600 mg

Cmax (ug/mL)

1.60 + 0.70 (at 100 mg)

2.06 + 0.90 (at 200 mg)

2.83 £ 1.31 (at 200 mg)

4.08 £ 1.67 (at 400 mg)

5.61 + 2.48 (at 400 mg)

6.49 + 2.87 (at 600 mg)

AUCO-t (ug-h/mL) 19.29 + 8.88 (at 100 mg) 25.78 + 11.55 (at 200 mg)

34.72 £ 16.53 (at 200 mQ) 50.80 + 19.76 (at 400 mq)

68.00 + 28.51 (at 400 mg) 79.97 + 36.91 (at 600 mg)

Tmax (hours) ~5 (range: 3-9) ~5 (range: 3-9)

Terminal Half-life (t1/2, hours) ~7 ~7

Apparent Clearance (CL/F) Influenced by body weight Influenced by body weight

Apparent Volume of

o Influenced by body weight
Distribution (V/F)

Influenced by body weight

Data compiled from clinical trial information.[8]

Table 2: Pharmacokinetic Parameters of Single-Dose Extended-Release Viloxazine (700 mg) in
Healthy Adults.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pkpd-info.com/NONMEM/Model_templates.php
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Viloxazine ER +

Parameter Viloxazine ER Alone . .
Lisdexamfetamine
95.96% (91.33-100.82) of 112.78% (109.93-115.71) of
Cmax (ng/mL) o )
combination single drug
99.19% (96.53-101.91) of 109.64% (105.25-114.22) of
AUCO-t (ng-h/mL) o )
combination single drug
_ 99.23% (96.61-101.93) of 109.52% (105.19-114.03) of
AUCINf (ng-h/mL) o ]
combination single drug

Data represents the least squares geometric mean ratios [combination / single drug (90%
confidence intervals)].[9] These data indicate no significant impact of co-administration on
viloxazine's pharmacokinetics.[9]

Experimental Protocols
Population Pharmacokinetic Study Design

This protocol outlines a general approach for a population pharmacokinetic study of extended-

release viloxazine.
1.1. Study Population:

o Enroll a representative sample of the target patient population (e.g., children, adolescents,
and adults with ADHD).

» Obtain informed consent from all participants or their legal guardians.

o Collect baseline demographic and clinical data, including age, weight, height, sex, and

relevant medical history.
1.2. Dosing and Administration:
» Administer extended-release viloxazine orally at clinically relevant doses.[1]

» Record the exact time of dose administration for each participant.
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1.3. Blood Sampling:

Employ a sparse sampling strategy, particularly in pediatric populations, to minimize the
burden on participants.[7]

Collect a limited number of blood samples (e.g., 2-5 per participant) at various time points
post-dose.

The timing of samples should be optimized to capture the absorption, distribution, and
elimination phases of the drug.

Record the exact time of each blood sample collection.

1.4. Sample Handling and Processing:

o Collect blood samples in appropriate anticoagulant tubes (e.g., lithium heparin).
o Centrifuge the blood samples to separate plasma.

o Store plasma samples at -20°C or lower until analysis.

Bioanalytical Method for Viloxazine Quantification

This protocol describes a general procedure for the quantification of viloxazine in plasma using
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

2.1. Sample Preparation:

Thaw plasma samples at room temperature.

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the
plasma samples.

Vortex and centrifuge the samples to pellet the precipitated proteins.

Transfer the supernatant to a clean tube for analysis.

2.2. LC-MS/MS Analysis:
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e Use a validated LC-MS/MS method for the quantification of viloxazine.
o Chromatography: Employ a suitable C18 analytical column.

o Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic
acid in water) and an organic solvent (e.g., acetonitrile).

o Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple
reaction monitoring (MRM) to detect the parent and product ions of viloxazine.

2.3. Method Validation:

» Validate the bioanalytical method according to regulatory guidelines for accuracy, precision,
selectivity, sensitivity, and stability.

Population Pharmacokinetic Modeling

This protocol provides a general workflow for developing a population pharmacokinetic model
of extended-release viloxazine.

3.1. Data Assembly:

o Compile a dataset containing demographic information, dosing records, and plasma
concentration-time data for all participants.

3.2. Software:
o Utilize a non-linear mixed-effects modeling software such as NONMEM®, R, or Monolix®.
3.3. Model Development:

o Structural Model: Based on existing data, a one-compartment model with first-order
absorption and elimination is a suitable starting point for viloxazine ER.[2][7][8]

e Inter-individual Variability: Incorporate random effects (etas) to describe the variability in
pharmacokinetic parameters between individuals.

o Residual Variability: Model the unexplained variability in the observed concentrations.
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3.4. Covariate Analysis:

¢ Investigate the influence of covariates (e.g., body weight, age, sex) on the pharmacokinetic
parameters.

o Use graphical methods and statistical tests to identify significant covariates.
3.5. Model Evaluation and Validation:
o Assess the goodness-of-fit of the model using graphical and statistical diagnostics.

» Perform model validation using techniques such as visual predictive checks (VPC) and
bootstrap analysis.

Visualizations
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Caption: Population Pharmacokinetic Modeling Workflow.
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Caption: Proposed Signaling Pathway of Viloxazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Reporting the results of population pharmacokinetic analyses - Scientific guideline |
European Medicines Agency (EMA) [ema.europa.eu]

2. researchgate.net [researchgate.net]

3. nmhelp.tingjieguo.com [nmhelp.tingjieguo.com]

4. Pharmacokinetic studies in children: recommendations for practice and research - PMC
[pmc.ncbi.nlm.nih.gov]

5. ema.europa.eu [ema.europa.eu]

6. pmxrepo.com [pmxrepo.com]

7. mcgill.ca [mcqgill.ca]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1673363?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673363?utm_src=pdf-custom-synthesis
https://www.ema.europa.eu/en/reporting-results-population-pharmacokinetic-analyses-scientific-guideline
https://www.ema.europa.eu/en/reporting-results-population-pharmacokinetic-analyses-scientific-guideline
https://www.researchgate.net/publication/376336231_Selective_Separation_and_Mass_Spectral_Characterization_of_Degradants_in_Viloxazine_by_LC-MSMS
https://nmhelp.tingjieguo.com/V/2
https://pmc.ncbi.nlm.nih.gov/articles/PMC6047150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6047150/
https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-reporting-results-population-pharmacokinetic-analyses_en.pdf
https://pmxrepo.com/nmcode.html
https://www.mcgill.ca/tb/files/tb/2r2_sop11_population_pk_23jun2021.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 8. NONMEM and R code for PKPD [pkpd-info.com]
e 9. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols: Population
Pharmacokinetics Modeling of Extended-Release Viloxazine]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1673363#population-
pharmacokinetics-modeling-of-extended-release-viloxazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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